molecular formula C20H12ClN3O5 B2541882 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide CAS No. 851411-56-8

4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide

Cat. No.: B2541882
CAS No.: 851411-56-8
M. Wt: 409.78
InChI Key: UAPUANSXPCTMSS-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of chromeno[4,3-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as chloro, nitro, and amide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the condensation of 4-chloro-3-nitrobenzoic acid with 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridine-2-amine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group in the chromeno[4,3-b]pyridine moiety can be reduced to a hydroxyl group using sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, amines or thiols.

Major Products Formed

    Reduction of Nitro Group: 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-aminobenzamide.

    Reduction of Carbonyl Group: 4-chloro-N-(4-methyl-5-hydroxy-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide.

    Substitution of Chloro Group: Corresponding amine or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-aminobenzamide: Similar structure with an amino group instead of a nitro group.

    4-chloro-N-(4-methyl-5-hydroxy-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide: Similar structure with a hydroxyl group instead of a carbonyl group.

Uniqueness

The unique combination of functional groups in 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide contributes to its distinct chemical properties and biological activities. The presence of the nitro group enhances its potential as an antimicrobial agent, while the chromeno[4,3-b]pyridine moiety provides a scaffold for enzyme inhibition.

Biological Activity

The compound 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound can be achieved through multicomponent reactions involving chromeno derivatives and nitrobenzamide moieties. The methodology typically includes the use of isocyanides and anilines in a one-pot reaction, leading to the formation of complex chromeno-pyridine structures that exhibit significant biological properties .

Anticancer Properties

Recent studies have indicated that derivatives of chromeno compounds exhibit promising anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Research demonstrated that these compounds could inhibit key signaling pathways involved in tumor growth, such as the MAPK pathway .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on several enzymes critical in disease processes:

  • Cholinesterases : Inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were observed, with IC50 values indicating potent activity comparable to established inhibitors like rivastigmine .
  • Cyclooxygenases : Compounds with similar structures have shown moderate inhibition of cyclooxygenase-2 (COX-2), which is linked to inflammatory responses and cancer progression. This suggests potential anti-inflammatory applications .

Antioxidant Activity

The antioxidant properties of chromeno derivatives have been highlighted in studies assessing their ability to scavenge free radicals. The presence of the chromeno scaffold contributes to enhanced radical scavenging activity, making these compounds suitable candidates for further development as therapeutic agents against oxidative stress-related diseases .

Case Studies

Case Study 1: Antitumor Effects
In a study involving malignant pleural mesothelioma (MPM) cells, the combination of trametinib and 4-methylumbelliferone (a related compound) demonstrated significant antitumor effects through ERK blockade and CD44 downregulation. This suggests that similar mechanisms may be applicable to our compound of interest, potentially enhancing its therapeutic profile against aggressive tumors .

Case Study 2: Neuroprotective Effects
Another investigation into neuroprotective properties revealed that derivatives with similar structural motifs effectively reduced neuroinflammation and exhibited neuroprotective effects in models of Alzheimer's disease. The ability to inhibit AChE while simultaneously providing antioxidant benefits underscores the multifaceted biological activity of these compounds .

Research Findings Summary Table

Activity Target IC50 Value (μM) Reference
AChE InhibitionAcetylcholinesterase0.25 - 0.75
BuChE InhibitionButyrylcholinesterase0.14 - 0.38
COX-2 InhibitionCyclooxygenase-2Moderate
Antioxidant ActivityFree Radical ScavengingSignificant
Antitumor ActivityMPM CellsSignificant

Properties

IUPAC Name

4-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O5/c1-10-8-16(23-19(25)11-6-7-13(21)14(9-11)24(27)28)22-18-12-4-2-3-5-15(12)29-20(26)17(10)18/h2-9H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPUANSXPCTMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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